Methyl 3-(N',N'-dimethylhydrazinecarbonyl)propanoate
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Overview
Description
Methyl 3-(N’,N’-dimethylhydrazinecarbonyl)propanoate is an organic compound with the molecular formula C7H14N2O3. It contains a total of 26 atoms, including 14 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . This compound is characterized by its ester and hydrazine functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N’,N’-dimethylhydrazinecarbonyl)propanoate typically involves the reaction of methyl acrylate with N,N-dimethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:
Methyl acrylate+N,N-dimethylhydrazine→Methyl 3-(N’,N’-dimethylhydrazinecarbonyl)propanoate
Industrial Production Methods
In an industrial setting, the production of methyl 3-(N’,N’-dimethylhydrazinecarbonyl)propanoate may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N’,N’-dimethylhydrazinecarbonyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(N’,N’-dimethylhydrazinecarbonyl)propanoate has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(N’,N’-dimethylhydrazinecarbonyl)propanoate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The ester group can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(N’,N’-dimethylhydrazinecarbonyl)butanoate: Similar structure with an additional carbon in the alkyl chain.
Ethyl 3-(N’,N’-dimethylhydrazinecarbonyl)propanoate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl 3-(N’,N’-diethylhydrazinecarbonyl)propanoate: Similar structure with diethylhydrazine instead of dimethylhydrazine.
Properties
IUPAC Name |
methyl 4-(2,2-dimethylhydrazinyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-9(2)8-6(10)4-5-7(11)12-3/h4-5H2,1-3H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEZXVGCMWUPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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